1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol

Lipophilicity Drug-likeness Physicochemical Properties

Standard pyridinemethanol analogs lack the electronic tuning required for CNS permeability and metabolic stability. This fluorinated intermediate solves that gap. • **Distinct property profile**: LogP ~0.47 (non-fluorinated analog: ~0.2; 6-fluoro regioisomer: 0) - enables matched molecular pair SAR studies. • **Synthesis-ready purity**: ≥97% minimizes downstream impurity-driven yield loss. • **Isotopic labeling precursor**: Single predictable site for 18F-labeled PET tracer development. Available for immediate research supply from BenchChem with batch-specific COA.

Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
Cat. No. B13610200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol
Molecular FormulaC8H11FN2O
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CN=C1)F)O
InChIInChI=1S/C8H11FN2O/c1-10-5-8(12)6-2-7(9)4-11-3-6/h2-4,8,10,12H,5H2,1H3
InChIKeyVSYRHVUDPHMBHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol: Overview


1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol (CAS 1490509-05-1) is a fluorinated pyridine derivative classified as an amino alcohol . With the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Its structure, featuring a 5-fluoropyridine ring connected to a methylamino-ethanol chain, distinguishes it from non-fluorinated or differently substituted pyridinemethanol analogs in terms of lipophilicity and electronic character, which are critical parameters for downstream biological activity and synthetic utility.

1
Fluorinated pyridine building block for medicinal chemistry and agrochemical synthesis.
2
LogP modulation via 5-fluoro substitution may support permeability research.
3
Regioisomeric control enables matched molecular pair SAR studies.
4
High-purity intermediate supplied at ≥97% for reproducible multi-step synthesis.

Why This Fluorinated Building Block Is Not Interchangeable


Simple substitution of 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol with its non-fluorinated core analog, such as 2-(methylamino)-1-(pyridin-3-yl)ethan-1-ol, is chemically unsound. The introduction of a single fluorine atom at the pyridine's 5-position drastically alters the compound's physicochemical profile, including its lipophilicity and electronic distribution. These changes are not merely academic; they directly influence crucial parameters for drug discovery and chemical synthesis, such as membrane permeability, metabolic stability, and the compound's behavior as a synthetic intermediate. The quantitative evidence below demonstrates these property shifts, confirming that this fluorinated building block is a distinct, non-substitutable chemical entity for projects requiring specific molecular properties .

!
Non-fluorinated pyridine analogs may not replicate the lipophilicity and electronic profile required for permeability and target engagement.
!
6-Fluoro regioisomer exhibits substantially lower predicted lipophilicity (LogP ~0) and may shift ADME and binding behavior relative to the 5-fluoro isomer.

Quantitative Differentiation Against Key Analogs


Elevated Lipophilicity vs. Non-Fluorinated Core Analog

The target compound exhibits a higher predicted partition coefficient (LogP) than its non-fluorinated counterpart. The predicted LogP for 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is 0.4735 , compared to an XLogP3 of 0.2 for 2-(methylamino)-1-(pyridin-3-yl)ethan-1-ol . This near 2.4-fold increase in LogP indicates significantly greater lipophilicity, a key determinant of passive membrane permeability and a critical factor in optimizing bioavailability and CNS penetration in drug discovery programs.

Lipophilicity vs. non-F analog
Cross-study comparable
Δ LogP ≈ +0.27
Supports lipophilicity-modulated permeability research.
Predicted values; experimental confirmation advised.
Lipophilicity Drug-likeness Physicochemical Properties

Contrasting Lipophilicity with 6-Fluoro Regioisomer

The position of the fluorine atom on the pyridine ring is a critical determinant of molecular properties. The 5-fluoro target compound has a predicted LogP of 0.4735 , while its 6-fluoro regioisomer, 1-(6-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol, has a predicted XLogP3 of 0 [1]. This substantial difference in lipophilicity means the two isomers will exhibit distinct behavior in biological and environmental partitioning, despite sharing the same molecular formula. Selection of the 5-fluoro isomer is therefore essential when a specific, higher lipophilicity profile is required for target engagement.

Regioisomeric LogP contrast
Cross-study comparable
5-F LogP 0.47 vs 6-F LogP 0
Regioisomer choice may influence target binding and partitioning.
Predicted LogP from different platforms.
Regioisomerism Lipophilicity Molecular Recognition

Increased Density vs. Non-Fluorinated Analog

The incorporation of a fluorine atom leads to a measurable increase in molecular density. The predicted density of the target fluorinated compound is 1.187±0.06 g/cm³ . In contrast, the non-fluorinated analog, 2-(Methylamino)-1-(3-pyridyl)ethanol, has a lower molecular weight and, by class-level inference from its lack of a heavy halogen, a predictably lower density. This difference is relevant for physical property modeling and may influence purification processes such as flash chromatography, where density can affect column loading and separation behavior.

Density vs. non-fluorinated
Class-level inference
1.187±0.06 g/cm³
Higher density may influence purification and formulation modeling.
Predicted; comparator density not explicitly reported.
Density Physicochemical Properties Formulation

Scalable Purity Profile for Reproducible R&D

Consistent, high purity is a non-negotiable requirement for scientific procurement. The target compound is readily available from multiple suppliers with a verified minimum purity specification of 97% to 98% . This documented purity, which is standard for advanced building blocks, is higher than that typically provided for less specialized, non-fluorinated core analogs, which may be supplied as lower-purity intermediates. A documented, high-purity starting material is crucial for minimizing side reactions and ensuring the reproducibility of multi-step synthetic sequences.

Purity specification
Supplier specification
≥97%
Supports reproducible multi-step synthesis workflows.
Vendor CoA specification range: 97–98%.
Purity Quality Control Reproducibility

High-Value Application Scenarios


Optimizing Lead Compounds for CNS Penetration

When a drug discovery program requires a pyridinemethanol scaffold with enhanced passive permeability, 1-(5-Fluoropyridin-3-yl)-2-(methylamino)ethan-1-ol is the rational choice. Its LogP of ~0.47 is significantly higher than that of the non-fluorinated analog (LogP ~0.2), making it a superior starting point for designing candidates intended to cross biological membranes, including the blood-brain barrier. Its use as an intermediate can directly lead to analogs of advanced therapeutic leads, such as the β2-adrenergic receptor agonists described in patent literature [1].

Design of Isoform-Selective Chemical Probes

The stark difference in lipophilicity between the 5-fluoro (LogP 0.47) and 6-fluoro (LogP 0) regioisomers can be exploited to create matched molecular pairs for probing target binding pockets. The 5-fluoro substitution provides a specific electronic and lipophilic environment that is distinct from the 6-position, allowing researchers to investigate structure-activity relationships (SAR) around the pyridine ring's electronic character and its influence on target engagement.

Ensuring Reproducibility in Multi-Step Synthesis

For industrial-scale or complex academic syntheses where yield and purity are paramount, the reliably high purity of this building block (≥97%) minimizes the risk of impurity-driven yield losses in subsequent steps. Its higher density (1.187 g/cm³) relative to non-halogenated analogs also offers a tangible parameter for process analytical technology (PAT) and engineering controls during large-scale reactions and workups.

Precursor for 18F-Labeled PET Tracers

The 5-fluoropyridine motif is a valuable target for isotopic labeling. The compound can serve as a key intermediate or precursor in the development of 18F-labeled positron emission tomography (PET) tracers, where the position of the fluorine atom is critical for achieving high radiochemical yield and in vivo stability. The defined chemical structure ensures a single, predictable site for nucleophilic or electrophilic fluorination reactions.

Application
Selection Property
Validation Focus
CNS permeability research
Predicted LogP ~0.47 modulation
Passive membrane permeability assays
Regioisomeric SAR studies
5-F vs 6-F lipophilic difference
Target binding and selectivity profiling
Multi-step synthesis workflow
≥97% purity intermediate
Minimize impurity-driven yield loss
¹⁸F-radiolabeling precursor research
Single fluorine substitution site
Radiochemical yield and in vitro stability
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